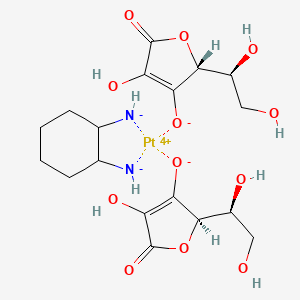
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- involves the reaction of platinum salts with L-ascorbic acid and 1,2-cyclohexanediamine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity compounds suitable for research and application .
Analyse Des Réactions Chimiques
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized platinum complexes, while reduction reactions may produce reduced platinum species .
Applications De Recherche Scientifique
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology, it is studied for its potential as an anticancer agent, as platinum compounds are known to interact with DNA and inhibit cell proliferation. In medicine, it is explored for its therapeutic potential in treating cancer and other diseases. Additionally, this compound has industrial applications in the production of high-performance materials and catalysts .
Mécanisme D'action
The mechanism of action of Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The molecular targets and pathways involved in this process include the inhibition of DNA polymerase and the activation of DNA damage response pathways .
Comparaison Avec Des Composés Similaires
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA interaction, Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- is unique due to its specific ligands, L-ascorbic acid, and 1,2-cyclohexanediamine. These ligands may confer different pharmacokinetic and pharmacodynamic properties, potentially leading to variations in efficacy and toxicity profiles .
Propriétés
Formule moléculaire |
C18H26N2O12Pt |
|---|---|
Poids moléculaire |
657.5 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.2C6H8O6.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h5-8H,1-4H2;2*2,5,7-10H,1H2;/q-2;;;+4/p-2/t;2*2-,5+;/m.00./s1 |
Clé InChI |
SYTQZHBSTPGQGL-XKBNQBCOSA-L |
SMILES isomérique |
C1CCC(C(C1)[NH-])[NH-].C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Pt+4] |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


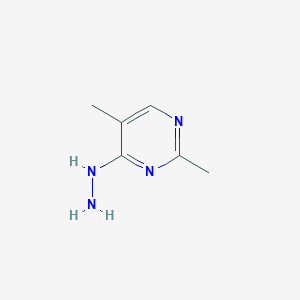

![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)

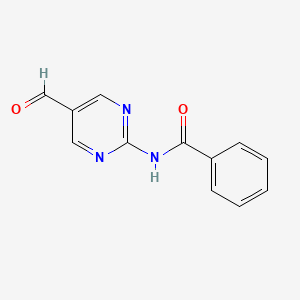
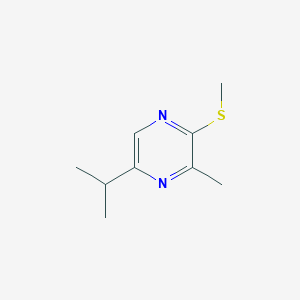

![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

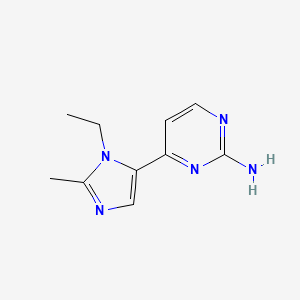

![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
